Superior Apoptosis Induction and Survival Reduction in Platinum/Paclitaxel-Refractory Ovarian Cancer Cells vs. Paclitaxel
BMS 310705 demonstrated significantly greater reduction in cell survival compared to paclitaxel in an early passage ovarian cancer cell model derived from a patient clinically refractory to platinum/paclitaxel therapy [1]. At a concentration of 0.05 µM, BMS 310705 produced significantly lower survival than paclitaxel (P < 0.02) and induced apoptosis in >25% of cells within 24 hours [1]. The apoptotic mechanism was confirmed to be mitochondrial-mediated via caspase-9/-3 activation and cytochrome c release, with no detectable caspase-8 activity [1].
| Evidence Dimension | Apoptosis induction and survival reduction |
|---|---|
| Target Compound Data | >25% apoptosis at 24h; significantly lower survival vs. paclitaxel at 0.05 µM (P < 0.02) |
| Comparator Or Baseline | Paclitaxel (0.05 µM) |
| Quantified Difference | Significant reduction in survival (P < 0.02) relative to paclitaxel at matched concentration |
| Conditions | Early passage ovarian cancer cell culture derived from ascites of a patient clinically refractory to platinum/paclitaxel therapy; 1h treatment; assessment at 24h |
Why This Matters
This head-to-head evidence supports selection of BMS 310705 for studies targeting taxane-resistant or platinum-resistant ovarian cancer models where paclitaxel shows reduced efficacy.
- [1] Uyar D, Takigawa N, Mekhail T, et al. Apoptotic pathways of epothilone BMS 310705. Gynecol Oncol. 2003 Oct;91(1):173-8. doi: 10.1016/s0090-8258(03)00481-5. PMID: 14529678. View Source
